1-(4-ETHOXYPHENYL)-3-{4-[2-(PYRROLIDIN-1-YL)ACETYL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE
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Overview
Description
1-(4-ETHOXYPHENYL)-3-{4-[2-(PYRROLIDIN-1-YL)ACETYL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE is a complex organic compound belonging to the class of pyrrolidinones This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyrrolidinylacetyl group, and a piperazinyl group
Preparation Methods
The synthesis of 1-(4-ETHOXYPHENYL)-3-{4-[2-(PYRROLIDIN-1-YL)ACETYL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE involves several key steps:
Amination and Cyclization: The initial step involves the amination and cyclization of functionalized acyclic substrates to form the pyrrolidinone core.
Oxidation: The pyrrolidine derivatives are then oxidized to introduce the necessary functional groups.
Ring Expansion: The final step involves the ring expansion of β-lactams or cyclopropylamides to yield the desired compound.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-ETHOXYPHENYL)-3-{4-[2-(PYRROLIDIN-1-YL)ACETYL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-ETHOXYPHENYL)-3-{4-[2-(PYRROLIDIN-1-YL)ACETYL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound’s structural features make it a potential candidate for studying biological processes and interactions.
Industry: The compound can be used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYPHENYL)-3-{4-[2-(PYRROLIDIN-1-YL)ACETYL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-ETHOXYPHENYL)-3-{4-[2-(PYRROLIDIN-1-YL)ACETYL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE can be compared with other similar compounds, such as:
Pyrrolidin-2-ones: These compounds share the pyrrolidinone core but differ in their substituents, leading to variations in reactivity and applications.
Piperazinyl derivatives: Compounds with piperazinyl groups exhibit similar biological activities but may have different pharmacokinetic properties.
Ethoxyphenyl derivatives:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(2-pyrrolidin-1-ylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-2-30-18-7-5-17(6-8-18)26-20(27)15-19(22(26)29)24-11-13-25(14-12-24)21(28)16-23-9-3-4-10-23/h5-8,19H,2-4,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJXGTNKRRSRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)CN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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